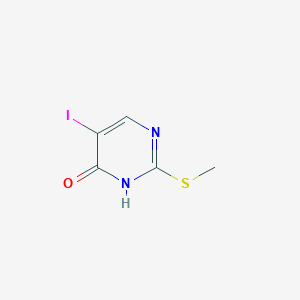

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

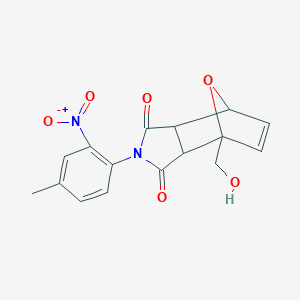

The synthesis of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” involves several steps. One method involves the reaction of 2-methylthio-4-pyrimidinone with N-iodosuccinimide in chloroform at 70°C . Another method involves the reaction of 2-thiouracile with sodium hydroxide and methyl iodide, followed by neutralization with acetic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CSc1nc(N)c(I)c(N)n1 . The InChI key is UGHMJPIINUNWIA-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthetic Applications and Catalysis

Hybrid catalysts play a crucial role in the synthesis of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidin-2-ones/2,4-diones, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been emphasized for the development of pyrimidine scaffolds, highlighting the importance of these compounds in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

Anti-inflammatory Applications

Substituted tetrahydropyrimidine derivatives have demonstrated potential in vitro anti-inflammatory activity. The synthesis of these compounds involves the substitution of a methylthio group, showing their relevance in designing lead molecules for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

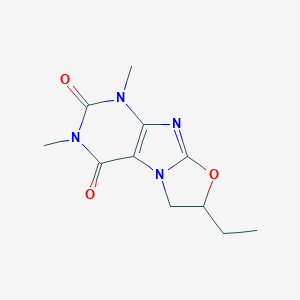

Anticancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment, affecting over 2 million patients annually. The synthesis of 5-FU, including its isotopes for studying metabolism and biodistribution, as well as its incorporation into RNA and DNA for mechanistic studies, underscores the significance of pyrimidine derivatives in cancer research. These studies offer insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, contributing to cancer treatment advancements (Gmeiner, 2020).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been synthesized and evaluated for their antiviral effect on extracellular hbv dna .

Biochemical Pathways

Similar compounds have been found to effectively reduce the secretion of hbeag .

Result of Action

Similar compounds have been found to possess anti-hbv abilities .

Propiedades

IUPAC Name |

5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKWCNGAAYWAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463482 |

Source

|

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76510-61-7 |

Source

|

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)

![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)

![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)

![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)

![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)

![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)